Cas no 2171887-47-9 (3-hydroxy-3-1-(hydroxymethyl)cyclobutyl-8lambda6-thiabicyclo3.2.1octane-8,8-dione)
3-Hydroxy-3-(1-(hydroxymethyl)cyclobutyl)-8λ6-thiabicyclo[3.2.1]octane-8,8-dione è un composto organico complesso caratterizzato da una struttura biciclica unica, che combina un anello ciclobutile funzionalizzato con un gruppo idrossimetile e un sistema tia-biciclo[3.2.1]ottano contenente un gruppo solfonile (dione). La presenza del gruppo idrossile in posizione 3 e della funzionalità idrossimetilica conferisce alla molecola una polarità elevata e potenziali siti reattivi per ulteriori modifiche chimiche. La sua struttura rigida e la geometria definita lo rendono adatto per applicazioni in sintesi asimmetriche o come intermedio nella produzione di farmaci, in particolare per composti con attività biologica mirata. La stabilità del sistema solfonile e la sua solubilità in solventi polari ne facilitano l'utilizzo in condizioni di reazione controllate.
2171887-47-9 structure
Product Name:3-hydroxy-3-1-(hydroxymethyl)cyclobutyl-8lambda6-thiabicyclo3.2.1octane-8,8-dione
Numero CAS:2171887-47-9
MF:C12H20O4S
MW:260.349802970886
CID:6232290
PubChem ID:165590197
Update Time:2025-10-22
3-hydroxy-3-1-(hydroxymethyl)cyclobutyl-8lambda6-thiabicyclo3.2.1octane-8,8-dione Proprietà chimiche e fisiche
Nomi e identificatori
-
- 3-hydroxy-3-1-(hydroxymethyl)cyclobutyl-8lambda6-thiabicyclo3.2.1octane-8,8-dione
- EN300-1631376
- 2171887-47-9
- 3-hydroxy-3-[1-(hydroxymethyl)cyclobutyl]-8lambda6-thiabicyclo[3.2.1]octane-8,8-dione
-
- Inchi: 1S/C12H20O4S/c13-8-11(4-1-5-11)12(14)6-9-2-3-10(7-12)17(9,15)16/h9-10,13-14H,1-8H2
- Chiave InChI: CMNXMEXYJYSCAL-UHFFFAOYSA-N
- Sorrisi: S1(C2CCC1CC(C2)(C1(CO)CCC1)O)(=O)=O
Proprietà calcolate
- Massa esatta: 260.10823029g/mol
- Massa monoisotopica: 260.10823029g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 17
- Conta legami ruotabili: 2
- Complessità: 398
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 2
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 0.9
- Superficie polare topologica: 83Ų
3-hydroxy-3-1-(hydroxymethyl)cyclobutyl-8lambda6-thiabicyclo3.2.1octane-8,8-dione Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1631376-0.05g |
3-hydroxy-3-[1-(hydroxymethyl)cyclobutyl]-8lambda6-thiabicyclo[3.2.1]octane-8,8-dione |
2171887-47-9 | 0.05g |
$1912.0 | 2023-06-04 | ||
| Enamine | EN300-1631376-0.1g |
3-hydroxy-3-[1-(hydroxymethyl)cyclobutyl]-8lambda6-thiabicyclo[3.2.1]octane-8,8-dione |
2171887-47-9 | 0.1g |
$2002.0 | 2023-06-04 | ||
| Enamine | EN300-1631376-0.25g |
3-hydroxy-3-[1-(hydroxymethyl)cyclobutyl]-8lambda6-thiabicyclo[3.2.1]octane-8,8-dione |
2171887-47-9 | 0.25g |
$2093.0 | 2023-06-04 | ||
| Enamine | EN300-1631376-0.5g |
3-hydroxy-3-[1-(hydroxymethyl)cyclobutyl]-8lambda6-thiabicyclo[3.2.1]octane-8,8-dione |
2171887-47-9 | 0.5g |
$2185.0 | 2023-06-04 | ||
| Enamine | EN300-1631376-1.0g |
3-hydroxy-3-[1-(hydroxymethyl)cyclobutyl]-8lambda6-thiabicyclo[3.2.1]octane-8,8-dione |
2171887-47-9 | 1g |
$2276.0 | 2023-06-04 | ||
| Enamine | EN300-1631376-2.5g |
3-hydroxy-3-[1-(hydroxymethyl)cyclobutyl]-8lambda6-thiabicyclo[3.2.1]octane-8,8-dione |
2171887-47-9 | 2.5g |
$4458.0 | 2023-06-04 | ||
| Enamine | EN300-1631376-5.0g |
3-hydroxy-3-[1-(hydroxymethyl)cyclobutyl]-8lambda6-thiabicyclo[3.2.1]octane-8,8-dione |
2171887-47-9 | 5g |
$6597.0 | 2023-06-04 | ||
| Enamine | EN300-1631376-10.0g |
3-hydroxy-3-[1-(hydroxymethyl)cyclobutyl]-8lambda6-thiabicyclo[3.2.1]octane-8,8-dione |
2171887-47-9 | 10g |
$9781.0 | 2023-06-04 | ||
| Enamine | EN300-1631376-50mg |
3-hydroxy-3-[1-(hydroxymethyl)cyclobutyl]-8lambda6-thiabicyclo[3.2.1]octane-8,8-dione |
2171887-47-9 | 50mg |
$1912.0 | 2023-09-22 | ||
| Enamine | EN300-1631376-100mg |
3-hydroxy-3-[1-(hydroxymethyl)cyclobutyl]-8lambda6-thiabicyclo[3.2.1]octane-8,8-dione |
2171887-47-9 | 100mg |
$2002.0 | 2023-09-22 |
3-hydroxy-3-1-(hydroxymethyl)cyclobutyl-8lambda6-thiabicyclo3.2.1octane-8,8-dione Letteratura correlata
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
-
Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
-
4. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
-
Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
2171887-47-9 (3-hydroxy-3-1-(hydroxymethyl)cyclobutyl-8lambda6-thiabicyclo3.2.1octane-8,8-dione) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Fornitori consigliati
Yunnanjiuzhen
Membro d'oro
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Membro d'oro
CN Fornitore
Reagenti
Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso